

Theoretical Power Conversion Efficiency of SnS Solar Cells

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: Tin sulfide (SnS)

CAS No.: 1314-95-0

Cat. No.: B073401

[Get Quote](#)

From Shockley-Queisser Limits to Interface Engineering Executive Summary

Tin Monosulfide (SnS) represents one of the most promising "earth-abundant" absorber materials for next-generation thin-film photovoltaics.[1][2] Composed of non-toxic, inexpensive elements, it offers an optical bandgap (~1.3 eV) that is nearly ideal for the solar spectrum.[3]

However, a stark dichotomy defines the current state of SnS research:

- **Theoretical Limit:** The Shockley-Queisser (SQ) limit predicts a maximum power conversion efficiency (PCE) of approximately 32–33%.
- **Experimental Reality:** For over a decade, record efficiencies stagnated around 4–5%. As of late 2025/early 2026, the certified record stands at 4.81%, achieved via germanium oxide (GeOx) rear-interface passivation.[2]

This guide deconstructs the physics behind the theoretical maximum, analyzes the specific loss mechanisms creating the "efficiency gap," and provides a validated simulation protocol for researchers aiming to bridge this divide.

Fundamental Physics & Theoretical Limits

To understand why SnS is theoretically superior to many incumbents, we must look at its intrinsic optoelectronic properties.

The Shockley-Queisser (SQ) Limit

The SQ limit calculates the maximum theoretical efficiency of a single-junction solar cell based on detailed balance. It assumes radiative recombination is the only loss mechanism.

- Bandgap (): SnS exhibits a direct optical bandgap of 1.3 eV and an indirect gap of ~1.0 eV.[4] The 1.3 eV direct gap is the primary absorber of photons.
- SQ Calculation: For a 1.3 eV absorber under AM1.5G illumination at 300K, the SQ limit is 32.9%.
- Current Density (): The theoretical maximum short-circuit current density is approx 33–35 mA/cm², assuming unity Quantum Efficiency (QE) above the bandgap.

Spectroscopic Limited Maximum Efficiency (SLME)

Unlike the SQ limit, which assumes step-function absorption, the SLME metric (developed by Yu and Zunger) accounts for the material's actual absorption coefficient () and thickness.

- Absorption: SnS has an exceptionally high absorption coefficient () in the visible range, higher than CdTe or CIGS.
- SLME Result: Due to this strong absorption, the SLME for SnS converges rapidly to the SQ limit. For a standard 1–2 m film, the SLME remains >30%, confirming that optical absorption is not the limiting factor.

The Anisotropy Challenge

SnS crystallizes in an orthorhombic structure (space group Pnma), forming layered 2D-like sheets held together by weak van der Waals forces. This creates significant anisotropy:

- In-Plane (c-axis): High carrier mobility ().
- Out-of-Plane (c-axis): Low carrier mobility ().
- Implication: If SnS grains grow parallel to the substrate (platelet-like), carriers must hop across van der Waals gaps, severely increasing series resistance and recombination.

The Efficiency Gap: Loss Mechanisms

Why is the experimental record (~4.8%) only ~15% of the theoretical limit? The primary culprit is the Open-Circuit Voltage (

) Deficit.

The Deficit

In an ideal 1.3 eV cell,

should be > 1.0 V. Experimental SnS cells rarely exceed 0.35–0.45 V.

- Cause: Non-radiative recombination dominates.
- Defect Chemistry: SnS is prone to tin vacancies (), which are shallow acceptors (good for p-type conductivity), but also deep-level anti-site defects and sulfur vacancies () that act as recombination centers.

Band Alignment "Cliff"

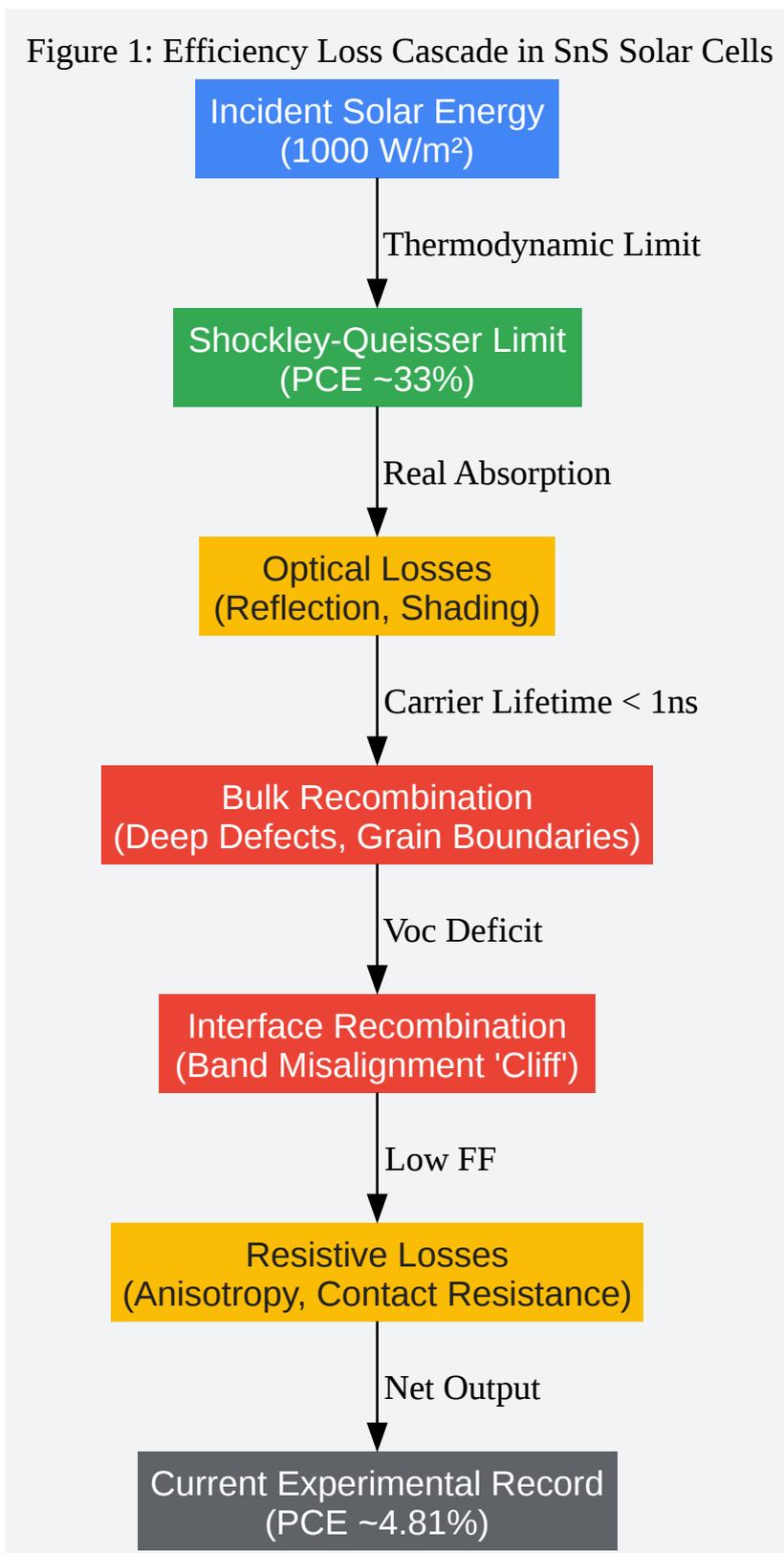
The standard heterojunction partner, Cadmium Sulfide (CdS), forms a "cliff-type" conduction band offset (CBO) with SnS.

- Cliff Alignment: The Conduction Band Minimum (CBM) of the buffer is lower than that of the absorber.
- Result: This reduces the built-in potential and brings electrons closer to the interface hole population, drastically increasing interface recombination rate ().
- Solution: Moving to "spike-type" buffers like Zn(O,S) or ZTO (Zinc Tin Oxide) where the buffer CBM is 0.1–0.3 eV higher than the absorber.

Visualization: The Loss Cascade

The following diagram illustrates the hierarchy of losses from the theoretical limit down to the current experimental status.

Figure 1: Efficiency Loss Cascade in SnS Solar Cells



[Click to download full resolution via product page](#)

Figure 1: A breakdown of how fundamental and practical loss mechanisms degrade the efficiency from the theoretical 33% to the experimental ~4.8%.

Simulation Protocol (SCAPS-1D)[5][6][7][8]

To validate theoretical improvements, researchers utilize SCAPS-1D (Solar Cell Capacitance Simulator).[5][6] Below is a standardized parameter set derived from literature to establish a baseline for SnS simulations.

Standard Baseline Parameters

Use these values to reproduce the "Control" device performance before testing novel layers.

Parameter	SnS (Absorber)	CdS (Buffer)	ZnO (Window)
Thickness (m)	1.0 – 2.0	0.05	0.05
Bandgap (eV)	1.3 (Direct)	2.4	3.3
Electron Affinity (eV)	4.2	4.2 - 4.5 (Variable)	4.6
Dielectric Permittivity (ε)	29	10	9
Eff. DOS [cm ⁻³]			
Mobility [cm ² /Vs]	10 – 100 (Anisotropic)	100 / 25	100 / 25
Doping [cm ⁻³]	(Acceptor)	(Donor)	(Donor)
Defect Density [cm ⁻³]	(Optimized)		

Simulation Workflow

The following workflow ensures self-validating results by calibrating against experimental dark current () and Quantum Efficiency (QE) data.

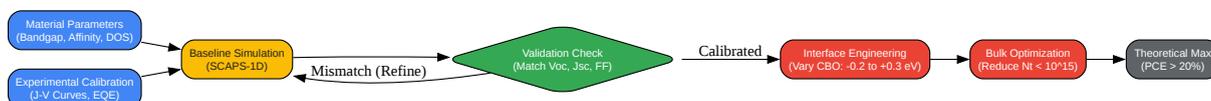


Figure 2: Validated Simulation Workflow for SnS Optimization

[Click to download full resolution via product page](#)

Figure 2: Workflow for moving from material properties to validated theoretical predictions.

Pathway to High Efficiency

Recent breakthroughs have identified the specific engineering steps required to move from 4.8% toward 15%+.

Interface Passivation (The GeOx Breakthrough)

The recent record of 4.81% (Chonnam National University, 2025) was achieved not by changing the absorber, but by inserting a Germanium Oxide (GeOx) interlayer at the rear contact (Mo/SnS interface).[2]

- Mechanism: The GeOx layer passivates deep-level defects and prevents the formation of (a high-resistance layer) during annealing.
- Result: Significant improvement in Fill Factor (FF) and

Buffer Layer Engineering

Replacing CdS with Zn(O,S) allows for tunable band alignment. By adjusting the O/S ratio, the Conduction Band Offset (CBO) can be tuned to create a "spike" structure (+0.2 eV), which suppresses interface recombination without blocking electron transport.

Grain Orientation Control

To overcome anisotropy, growth methods (like Close-Spaced Sublimation or VTD) must be optimized to promote grains with the (111) or (040) orientation perpendicular to the substrate, facilitating vertical charge transport.

References

- Shockley, W., & Queisser, H. J. (1961). Detailed Balance Limit of Efficiency of p-n Junction Solar Cells. *Journal of Applied Physics*. [Link](#)
- Yu, L., & Zunger, A. (2012). Identification of Potential Photovoltaic Absorbers Based on First-Principles Spectroscopic Screening. *Physical Review Letters*. [Link](#)
- Sinsersuksakul, P., et al. (2014).[7] Overcoming Efficiency Limitations of SnS-Based Solar Cells. *Advanced Energy Materials*. [Link](#) (Describes the classic 4.36% record and Zn(O,S) buffer).
- Heo, J., et al. (2025).[2][3] Enhanced Efficiency in SnS Solar Cells via GeOx Rear Interface Passivation. *Small*. [Link](#) (Describes the recent 4.81% breakthrough).
- Burgelman, M., et al. (2000). Modeling Thin-Film PV Devices. *Progress in Photovoltaics*. [Link](#) (Source for SCAPS-1D parameters).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. Korean Researchers Lift Efficiency Ceiling For Tin-Based Thin-Film Solar Cells \[saurenergy.com\]](#)

- [2. solarquarter.com \[solarquarter.com\]](https://solarquarter.com)
- [3. pv-magazine.com \[pv-magazine.com\]](https://pv-magazine.com)
- [4. mdpi.com \[mdpi.com\]](https://mdpi.com)
- [5. pdfs.semanticscholar.org \[pdfs.semanticscholar.org\]](https://pdfs.semanticscholar.org)
- [6. researchgate.net \[researchgate.net\]](https://researchgate.net)
- [7. scispace.com \[scispace.com\]](https://scispace.com)
- To cite this document: BenchChem. [Theoretical Power Conversion Efficiency of SnS Solar Cells]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b073401#theoretical-power-conversion-efficiency-of-sns-solar-cells\]](https://www.benchchem.com/product/b073401#theoretical-power-conversion-efficiency-of-sns-solar-cells)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com